Abrocitinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Abrocitinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abrocitinib, marketed under the brand name Cibinqo, is an oral small-molecule Janus kinase (JAK) 1-selective inhibitor.[1] It has been approved for the treatment of moderate-to-severe atopic dermatitis (AD) in adults and adolescents who are candidates for systemic therapy.[1][2] This technical guide provides an in-depth overview of the discovery of Abrocitinib, its synthesis pathway, mechanism of action, and clinical efficacy, with a focus on the technical details relevant to researchers and drug development professionals.
Discovery and Development
The development of Abrocitinib stems from the therapeutic success of tofacitinib (B832) (CP-690,550), a JAK inhibitor approved for the treatment of rheumatoid arthritis.[3][4][5] Researchers aimed to create a more selective inhibitor of JAK1, which is critically involved in the signaling of multiple cytokines implicated in the pathophysiology of atopic dermatitis, such as interleukin (IL)-4, IL-13, IL-22, IL-31, and thymic stromal lymphopoietin (TSLP).[1][6] The discovery of Abrocitinib (PF-04965842) was the result of modifications to the tofacitinib structure to enhance its selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2).[3] This increased selectivity is intended to optimize the therapeutic effect while potentially minimizing off-target effects.[6]
Mechanism of Action: Selective JAK1 Inhibition
Abrocitinib's therapeutic effect is derived from its selective inhibition of Janus kinase 1 (JAK1).[6][7] JAKs are intracellular enzymes that play a crucial role in the JAK-STAT signaling pathway, which is central to the immune response and inflammation.[2][7]
The process is as follows:
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Pro-inflammatory cytokines, such as IL-4, IL-13, and IL-31, bind to their corresponding receptors on the surface of immune cells.[6][8]
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This binding activates the associated JAK enzymes, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[7]
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Phosphorylated STAT proteins form dimers and translocate to the cell nucleus.[7]
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In the nucleus, these STAT dimers regulate the transcription of genes involved in the inflammatory response.[7]
Abrocitinib functions by blocking the adenosine (B11128) triphosphate (ATP) binding site on JAK1, which prevents the phosphorylation and subsequent activation of STAT proteins.[1][2] This interruption of the JAK-STAT pathway dampens the signaling of pro-inflammatory cytokines, thereby reducing the inflammation, pruritus (itch), and skin barrier dysfunction characteristic of atopic dermatitis.[6][7]
In vitro studies have demonstrated Abrocitinib's selectivity for JAK1. It is approximately 28-fold more selective for JAK1 over JAK2, over 340-fold more selective over JAK3, and 43-fold more selective over tyrosine kinase 2 (TYK2).[1][3]
Abrocitinib's Effect on the JAK-STAT Signaling Pathway
Caption: JAK-STAT signaling pathway and the inhibitory action of Abrocitinib.
Synthesis Pathway
The commercial synthesis of Abrocitinib has been developed to be efficient and safe for large-scale production. A key step in this process is a nitrene-type rearrangement, specifically the Lossen rearrangement, which provides a safer alternative to the Curtius and Hofmann rearrangements.[9][10]
The synthesis can be summarized as follows:
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Enzymatic Reductive Amination : The synthesis starts with a commercially available ketoester. This undergoes an enzymatic reductive amination with methylamine, using a custom SpRedAm enzyme from Streptomyces purpureus, to produce a cis-amino ester with a high diastereoisomeric ratio (>99:1).[9][11][12]
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SNAr Reaction : The resulting amine is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with a pyrrolopyrimidine.[11]
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Hydroxamic Acid Formation : The ester is converted to the corresponding hydroxamic acid.[11]
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Lossen Rearrangement : The hydroxamic acid is activated with N,N'-carbonyldiimidazole (CDI), which induces the Lossen rearrangement. Subsequent acidic hydrolysis yields the cis-cyclobutanediamine.[11]
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Sulfonylation : The final step is the sulfonylation of the amine with a novel, water-tolerant 1,2,4-triazole (B32235) sulfonylating reagent to yield Abrocitinib.[9][10][11]
Commercial Synthesis Pathway of Abrocitinib
References
- 1. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Portico [access.portico.org]
- 4. Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. What is the mechanism of Abrocitinib? [synapse.patsnap.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Abrocitinib: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
